molecular formula C12H11N3 B563160 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 CAS No. 1189458-14-7

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3

Cat. No.: B563160
CAS No.: 1189458-14-7
M. Wt: 200.259
InChI Key: IVLCGFRPPGNALI-FIBGUPNXSA-N
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Description

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is a heterocyclic amine that is known for its mutagenic and carcinogenic properties. This compound is formed during the pyrolysis of proteins and is commonly found in cooked foods, particularly those that are grilled or fried . It is a deuterated form of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions, making it useful in various scientific studies.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, also known as MeA-alpha-C , is DNA . This compound interacts with DNA, leading to the formation of adducts .

Mode of Action

MeA-alpha-C is metabolized in the body to form intermediates, possibly short-lived nitrenium ions . These intermediates are electrophilic and can react with DNA to form adducts . The formation of these adducts can lead to mutations .

Biochemical Pathways

The biochemical pathway involved in the action of MeA-alpha-C is the metabolic pathway that converts the compound into reactive intermediates . These intermediates then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations .

Pharmacokinetics

It is known that the compound is metabolized in the body to form reactive intermediates .

Result of Action

The primary result of the action of MeA-alpha-C is the formation of DNA adducts . These adducts can lead to mutations , which can potentially contribute to the development of cancers, particularly liver or digestive tract cancers .

Action Environment

The action of MeA-alpha-C can be influenced by various environmental factors. For example, the compound is formed during the combustion of tobacco or by pyrolysis of protein . Therefore, exposure to tobacco smoke or consumption of certain cooked foods can increase the levels of MeA-alpha-C in the body . Additionally, the compound’s action can be influenced by individual differences in metabolism and DNA repair capacity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the pyrolysis of tryptophan or proteins of animal or vegetable origin . The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale pyrolysis processes where proteins are subjected to high temperatures in the presence of specific catalysts. The process is optimized to maximize yield and purity of the compound. The use of deuterated precursors ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its activation and subsequent interaction with biological molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N2-(2′-deoxyguanosin-8-yl)-2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 and its derivatives . These products are often studied for their mutagenic and carcinogenic properties.

Scientific Research Applications

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is widely used in scientific research due to its mutagenic and carcinogenic properties. It is used in studies related to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is unique due to its deuterated form, which makes it particularly useful in studies involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in biological systems compared to its non-deuterated counterparts.

Properties

IUPAC Name

3-(trideuteriomethyl)-9H-pyrido[2,3-b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLCGFRPPGNALI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(NC3=CC=CC=C32)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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